

5-Carbamoyl-2-chlorophenylboronic acid safety, handling, and storage

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Carbamoyl-2-chlorophenylboronic acid
Cat. No.:	B1420410

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling, and Storage of **5-Carbamoyl-2-chlorophenylboronic acid**

Introduction: Understanding the Compound

5-Carbamoyl-2-chlorophenylboronic acid (CAS No. 1150114-35-4) is a substituted arylboronic acid with the molecular formula $C_7H_7BCINO_3$ and a molecular weight of 199.40 g/mol. [1][2][3] As a bifunctional molecule, it serves as a critical building block in medicinal chemistry and drug discovery, particularly in the synthesis of complex organic molecules through reactions like the Suzuki-Miyaura cross-coupling. [4][5] The presence of the boronic acid group, alongside chloro and carbamoyl functionalities, offers versatile handles for molecular elaboration. However, these same features necessitate a thorough understanding of its chemical properties to ensure safe handling and maintain its integrity.

The boronic acid moiety, while synthetically useful, can introduce specific stability and handling challenges, such as the potential for dehydration to form boroxine anhydrides and susceptibility to protodeboronation under certain conditions. [6] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the essential safety protocols, handling procedures, and storage requirements for **5-Carbamoyl-2-chlorophenylboronic acid** to ensure laboratory safety and experimental success.

PART 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. While the toxicological properties of **5-Carbamoyl-2-chlorophenylboronic acid** have not been fully investigated, the available data and the known reactivity of the boronic acid class demand a cautious approach.[\[7\]](#)[\[8\]](#)

GHS Classification and Hazards

Based on available safety data sheets for this and structurally related compounds, **5-Carbamoyl-2-chlorophenylboronic acid** is classified with the following hazards:

Hazard Class	Category	Hazard Statement	GHS Code	Citations
Skin Corrosion/Irritation	2	Causes skin irritation	H315	[7] [9]
Serious Eye Damage/Eye Irritation	2A / 2	Causes serious eye irritation	H319	[7] [9]
Specific Target Organ Toxicity (Single Exposure)	3	May cause respiratory irritation	H335	[7] [9] [10]
Acute Toxicity, Oral (Potential)	4	Harmful if swallowed (by analogy)	H302	[10] [11]

The signal word associated with these classifications is "Warning".[\[9\]](#)

The Chemistry Behind the Hazards

- Irritation: Like many boronic acids and their derivatives, this compound is a fine, crystalline solid that can act as a physical and chemical irritant upon contact with skin, eyes, and the respiratory tract.[\[7\]](#)[\[9\]](#) The acidic nature of the boronic acid group can contribute to this irritancy.

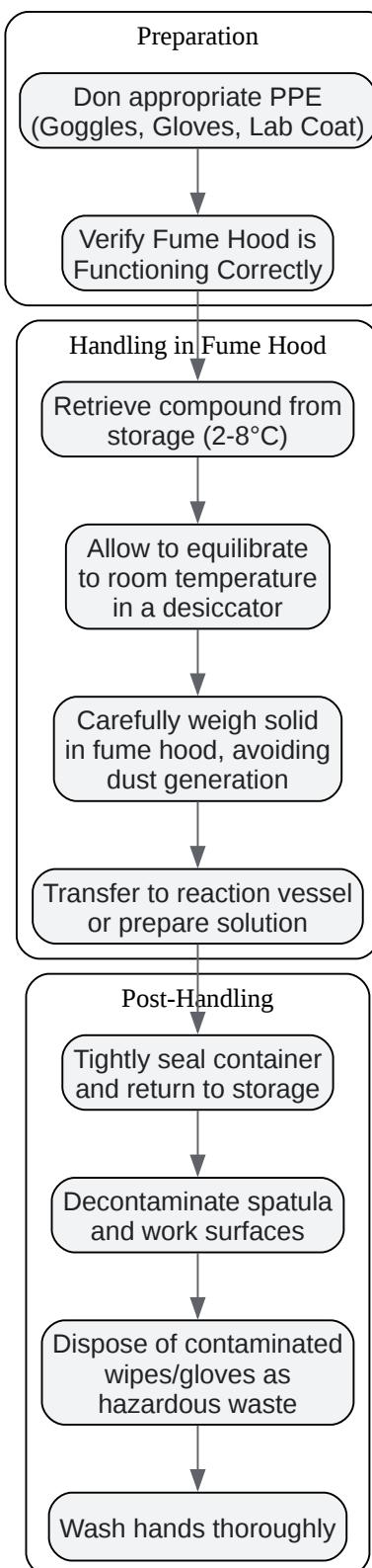
- Potential Mutagenicity: It is crucial to note that some boronic acids have been identified as a "novel class of bacterial mutagen".[\[12\]](#) The proposed mechanism involves oxygen-mediated oxidation that generates organic radicals.[\[12\]](#) In the absence of specific data for this compound, it is prudent to handle it as a potential mutagen and minimize exposure.
- Chemical Reactivity: The primary reactive hazard stems from incompatibility with strong oxidizing agents.[\[7\]](#)[\[11\]](#)[\[13\]](#) Such mixtures can lead to vigorous, exothermic reactions.

PART 2: Safe Handling and Personal Protective Equipment (PPE)

Adherence to rigorous handling protocols is the most effective strategy for mitigating the risks associated with **5-Carbamoyl-2-chlorophenylboronic acid**.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.


- Chemical Fume Hood: All handling of solid **5-Carbamoyl-2-chlorophenylboronic acid**, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[\[10\]](#)[\[14\]](#)
- Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[\[7\]](#)[\[11\]](#)
- Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the compound is handled.[\[7\]](#)[\[11\]](#)

Personal Protective Equipment (PPE): Essential Individual Protection

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE Type	Specification	Rationale	Citations
Eye and Face Protection	Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield is recommended when handling larger quantities.	Protects against splashes and airborne dust particles, preventing serious eye irritation.	[11][14]
Hand Protection	Nitrile or neoprene gloves. Inspect for tears or holes before use. Consider double-gloving for extended operations.	Prevents direct skin contact and subsequent irritation. Proper glove removal technique is critical to avoid contaminating the hands.	[10][14]
Body Protection	A fully fastened, long-sleeved laboratory coat.	Protects skin and personal clothing from contamination.	[11][14]
Respiratory Protection	Not required under normal conditions with proper fume hood use. For emergencies or spill cleanup, a P95 (US) or P1 (EU) particle respirator may be necessary.	Prevents inhalation of dust, which can cause respiratory tract irritation.	[10][15]

Workflow for Handling Solid **5-Carbamoyl-2-chlorophenylboronic acid**

[Click to download full resolution via product page](#)

Caption: Standard workflow for safely handling the solid compound.

PART 3: Storage and Stability Considerations

Proper storage is crucial not only for safety but also for maintaining the chemical's purity and reactivity.

Recommended Storage Conditions

- Temperature: Store in a refrigerator at 2-8°C.[9]
- Atmosphere: Keep the container tightly closed to protect from moisture and air.[7]
- Location: Store in a dry, cool, and well-ventilated place designated for chemical reagents.[7] [13] The area should be secure and locked up.[7][11]
- Classification: This compound is classified under Storage Class 11: Combustible Solids.[1]

Chemical Stability and Incompatibilities

- Boroxine Formation: A common issue with boronic acids is the reversible dehydration to form a cyclic anhydride known as a boroxine. This equilibrium is driven by the removal of water. While this does not typically destroy the compound, it alters the molecular weight and can complicate stoichiometry in reactions. Storing the compound in a tightly sealed container in a dry environment helps minimize this. If boroxine formation is suspected, it can often be reversed by recrystallization from an aqueous solvent system.[6]
- Protodeboronation: The cleavage of the carbon-boron bond is an undesired side reaction that can be catalyzed by acidic or basic conditions.[6] Therefore, prolonged storage in solutions outside a neutral pH range should be avoided.
- Incompatible Materials: Keep segregated from strong oxidizing agents, strong acids, and strong bases.[11][13][15]

PART 4: Emergency Procedures

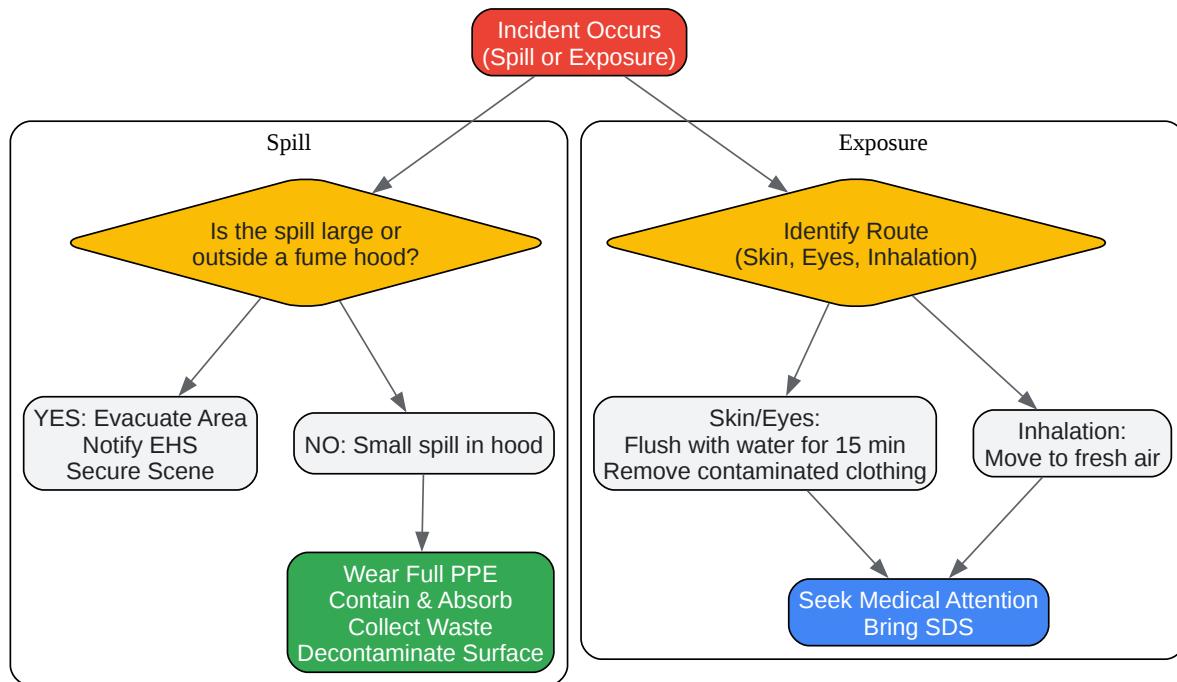
A prepared response is critical in the event of an accidental exposure or spill.

First-Aid Measures

Exposure Route	First-Aid Protocol	Citations
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention if irritation persists.	[9][11]
Skin Contact	Remove all contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.	[9][11]
Inhalation	Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.	[10][11]
Ingestion	Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a poison center or doctor for treatment advice.	[7][11]

Spill Response

The response to a spill depends on its scale. In all cases, avoid breathing dust and ensure the area is well-ventilated.


Small Spill (within a fume hood):

- Ensure PPE is worn.
- Cover the spill with an absorbent material like vermiculite or a chemical absorbent pad.[[14](#)][[16](#)]
- Gently sweep up the material and place it into a suitable, sealed container for hazardous waste disposal.[[7](#)][[11](#)] Avoid creating dust.
- Wipe the area with a cloth dampened with a suitable solvent, followed by a decontamination solution (e.g., a mild basic solution to form the more soluble boronate salt).[[14](#)]
- Place all cleanup materials into a sealed bag for disposal as solid hazardous waste.[[14](#)]

Large Spill (outside a fume hood):

- Evacuate personnel from the immediate area.
- Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department.
- Prevent entry into the area.
- If safe to do so, increase ventilation to the area.
- Do not attempt to clean up a large spill without proper training and equipment.

Emergency Response Decision Tree

[Click to download full resolution via product page](#)

Caption: Decision-making workflow for spills and exposures.

PART 5: Waste Disposal and Decontamination

Proper disposal is a legal and ethical responsibility to protect both human health and the environment.

Waste Disposal Protocol

- Segregation: Collect all waste containing **5-Carbamoyl-2-chlorophenylboronic acid**, including contaminated PPE and spill cleanup materials, in separate, clearly labeled, and sealable containers.[\[14\]](#)

- Labeling: Label waste containers as "Hazardous Waste" and include the full chemical name: "5-Carbamoyl-2-chlorophenylboronic acid".[\[14\]](#)
- Storage: Store sealed waste containers in a designated satellite accumulation area.
- Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.[\[7\]](#)

Decontamination of Glassware and Surfaces

Effective decontamination is essential for preventing cross-contamination and ensuring safety.

- Initial Rinse: Rinse glassware with a suitable organic solvent to remove the bulk of the material. Collect this rinsate as liquid hazardous waste.
- Secondary Decontamination: A wash with a mild basic solution can be effective. Boronic acids are converted to more water-soluble boronate salts under basic conditions, facilitating their removal from surfaces.[\[14\]](#)[\[17\]](#)
- Final Rinse: Perform a final rinse with deionized water. All rinsates from the decontamination process should be collected as hazardous waste.[\[14\]](#)
- Drying: Allow cleaned glassware to air dry completely in a well-ventilated area before reuse.[\[14\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Carbamoyl-2-chlorophenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. 5-Carbamoyl-2-chlorophenylboronic acid | 1150114-35-4 [amp.chemicalbook.com]
- 10. aaronchem.com [aaronchem.com]
- 11. fishersci.com [fishersci.com]
- 12. Collection - Boronic Acids and Derivatives^{EPR}, Probing the Structure^{FRST}Activity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. ehs.gatech.edu [ehs.gatech.edu]
- 17. reddit.com [reddit.com]
- To cite this document: BenchChem. [5-Carbamoyl-2-chlorophenylboronic acid safety, handling, and storage]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1420410#5-carbamoyl-2-chlorophenylboronic-acid-safety-handling-and-storage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com